molecular formula C18H30O2 B589689 (9Z,12Z,15Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadeca-9,12,15-trienoic acid CAS No. 287111-28-8

(9Z,12Z,15Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadeca-9,12,15-trienoic acid

Cat. No.: B589689
CAS No.: 287111-28-8
M. Wt: 296.298
InChI Key: DTOSIQBPPRVQHS-JHNAZIRYSA-N
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Description

(9Z,12Z,15Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadeca-9,12,15-trienoic acid is a stable isotope-labeled form of linolenic acid, specifically labeled with carbon-13. Linolenic acid is an essential polyunsaturated omega-3 fatty acid that cannot be synthesized by humans and must be obtained through diet. It is commonly found in seed oils and plays a crucial role in human health by influencing various biological processes .

Biochemical Analysis

Biochemical Properties

Linolenic Acid-13C18, isolated from seed oils, is an essential fatty acid that cannot be synthesized by humans . It can affect the process of thrombotic through the modulation of PI3K/Akt signaling .

Cellular Effects

Linolenic Acid-13C18 has been shown to provide neuroprotective effects against cerebral ischemia . It is a potent activator of TREK-1 channel and its neuroprotection disappears in Trek1−/− mice, suggesting that this channel is directly related to the resistance of brain against ischemia .

Molecular Mechanism

Linolenic Acid-13C18 exerts its effects at the molecular level through its interactions with various biomolecules. It is a carboxylic acid with an 18-carbon chain and three cis double bonds . Thus, Linolenic Acid-13C18 is a polyunsaturated n −3 (omega-3) fatty acid .

Temporal Effects in Laboratory Settings

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Dosage Effects in Animal Models

The effects of Linolenic Acid-13C18 vary with different dosages in animal models. For instance, it has been shown to provide neuroprotective effects against cerebral ischemia in rats .

Metabolic Pathways

Linolenic Acid-13C18 is involved in several metabolic pathways. It is known to potently activate the TREK-1 channel , which is a member of newly discovered two-pore domain background potassium channels contributing to the background leak K+ currents and playing an important role in regulating neuronal excitability .

Transport and Distribution

It is known that it is a part of membrane phospholipids .

Subcellular Localization

It is known that it functions as a structural component to maintain a certain level of membrane fluidity of the transdermal water barrier of the epidermis .

Preparation Methods

Synthetic Routes and Reaction Conditions

(9Z,12Z,15Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadeca-9,12,15-trienoic acid is synthesized by incorporating carbon-13 into the linolenic acid molecule. This process involves the use of stable heavy isotopes of carbon during the synthesis. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of linolenic acid from natural sources such as seed oils, followed by isotopic labeling with carbon-13. The labeled compound is then purified to achieve the desired isotopic purity and chemical purity .

Chemical Reactions Analysis

Types of Reactions

(9Z,12Z,15Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadeca-9,12,15-trienoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Hydroperoxides, aldehydes, and ketones.

    Reduction: Saturated fatty acids.

    Substitution: Halogenated fatty acids.

Scientific Research Applications

(9Z,12Z,15Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadeca-9,12,15-trienoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a tracer in metabolic studies to investigate the metabolic pathways of fatty acids.

    Biology: Studied for its role in cell membrane structure and function, as well as its effects on gene expression.

    Medicine: Investigated for its potential therapeutic effects on cardiovascular diseases, cancer, and inflammatory conditions.

    Industry: Used in the development of nutritional supplements and functional foods

Comparison with Similar Compounds

Properties

IUPAC Name

(9Z,12Z,15Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadeca-9,12,15-trienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20)/b4-3-,7-6-,10-9-/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTOSIQBPPRVQHS-JHNAZIRYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13CH2]/[13CH]=[13CH]\[13CH2]/[13CH]=[13CH]\[13CH2]/[13CH]=[13CH]\[13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20857932
Record name (9Z,12Z,15Z)-(~13~C_18_)Octadeca-9,12,15-trienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287111-28-8
Record name (9Z,12Z,15Z)-(~13~C_18_)Octadeca-9,12,15-trienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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